2-Methoxy-2,3,4,6-tetraphenyl-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2,3,4,6-tetraphenyl-2H-pyran is a complex organic compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by the presence of methoxy and phenyl groups attached to the pyran ring, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
The synthesis of 2-Methoxy-2,3,4,6-tetraphenyl-2H-pyran can be achieved through several synthetic routes. One common method involves the reaction of 2,3,4,6-tetraphenyl-2H-pyran with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
2-Methoxy-2,3,4,6-tetraphenyl-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Elimination: The compound can undergo elimination reactions to form alkenes or alkynes under the influence of strong bases.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-2,3,4,6-tetraphenyl-2H-pyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-2,3,4,6-tetraphenyl-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its methoxy and phenyl groups play a crucial role in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-2,3,4,6-tetraphenyl-2H-pyran can be compared with other similar compounds, such as:
2-Methoxy-3,4-dihydro-2H-pyran: This compound lacks the phenyl groups and has different reactivity and applications.
2-Methoxytetrahydropyran: Similar in structure but with different substituents, leading to variations in chemical behavior and uses.
4-Methoxy-6-styryl-2H-pyran-2-one: Another related compound with distinct properties and applications.
The uniqueness of this compound lies in its specific combination of methoxy and phenyl groups, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
84795-05-1 |
---|---|
Molekularformel |
C30H24O2 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
2-methoxy-2,3,4,6-tetraphenylpyran |
InChI |
InChI=1S/C30H24O2/c1-31-30(26-20-12-5-13-21-26)29(25-18-10-4-11-19-25)27(23-14-6-2-7-15-23)22-28(32-30)24-16-8-3-9-17-24/h2-22H,1H3 |
InChI-Schlüssel |
INWTUMOSDRBQHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C(=C(C=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.